Dibutyl dicarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

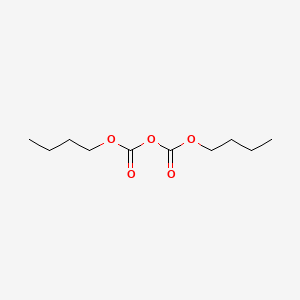

Structure

3D Structure

Properties

CAS No. |

4525-32-0 |

|---|---|

Molecular Formula |

C10H18O5 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

butoxycarbonyl butyl carbonate |

InChI |

InChI=1S/C10H18O5/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2/h3-8H2,1-2H3 |

InChI Key |

YAGCIXJCAUGCGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC(=O)OCCCC |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Manufacturing of Dibutyl Dicarbonate: A Technical Guide

An In-depth Examination of Core Synthetic Strategies and Industrial Production Processes for Researchers, Scientists, and Drug Development Professionals.

Dibutyl dicarbonate, commonly known as di-tert-butyl dicarbonate or Boc anhydride, is an indispensable reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2] This protective strategy is fundamental in peptide synthesis, pharmaceutical manufacturing, and other areas of fine chemical production due to the Boc group's stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[2][3] This technical guide provides a comprehensive overview of the principal synthesis and manufacturing processes for this critical reagent, presenting quantitative data, detailed experimental protocols, and process workflows.

Core Synthetic Methodologies

The commercial production of this compound has evolved, with several key methodologies being employed globally. These methods primarily start from either tert-butanol or its corresponding alkoxide, sodium tert-butoxide. The choice of route often depends on factors such as cost, safety (particularly concerning the use of highly toxic reagents like phosgene), and desired purity of the final product.

The Phosgene-Based Route

A classical and commercially significant method for synthesizing this compound involves the reaction of tert-butanol with carbon dioxide and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.[1] This approach is reportedly used by manufacturers in China and India.[1] While effective, the high toxicity of phosgene necessitates stringent safety protocols and specialized handling equipment.[4]

A variation of this chemistry involves the initial formation of di-tert-butyl tricarbonate from potassium tert-butoxide, carbon dioxide, and phosgene. The tricarbonate intermediate is then catalytically decomposed using DABCO to yield the desired di-tert-butyl dicarbonate and carbon dioxide.[4]

The Phosgene-Free Routes

Growing safety and environmental concerns have driven the development of phosgene-free manufacturing processes. These routes are favored in Europe and Japan and are increasingly adopted worldwide.[1]

a) Reaction of Sodium tert-butoxide with Carbon Dioxide and an Activating Agent:

A prevalent industrial method involves the reaction of sodium tert-butoxide with carbon dioxide to form a mono-tert-butyl carbonate salt. This intermediate is then reacted with an activating agent, such as an aromatic sulfonyl halide (e.g., p-toluenesulfonyl chloride) or methanesulfonyl chloride, to produce this compound.[1][5][6] This process can be performed continuously, starting from tert-butanol and an alkali metal, without the isolation of intermediates, offering an industrially advantageous route.[5] The use of phase transfer catalysts or aromatic amines can enhance the reaction yield and shorten the reaction time.[6][7]

b) The Diphosgene/Triphosgene Variation:

To circumvent the handling of gaseous phosgene, solid and less hazardous alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) can be employed.[8][9][10] The reaction proceeds via the monoalkali metal mono-tert-butyl carbonate intermediate in the presence of a tertiary amine.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methodologies described in the literature and patents.

| Parameter | Phosgene-Based Route (via Tricarbonate) [4] | Methanesulfonyl Chloride Route [6] | Diphosgene Route [11] |

| Starting Materials | Potassium tert-butoxide, CO₂, Phosgene | Sodium tert-butoxide, CO₂, Methanesulfonyl chloride | Monoester sodium salt, Diphosgene |

| Catalyst/Base | DABCO (for decomposition) | Pyridine, N-octyl pyridinium chloride | N,N-dimethylformamide, Pyridine, Triethylamine |

| Solvent | Tetrahydrofuran, Carbon tetrachloride | Hexane | Not specified |

| Reaction Temperature | -20°C to 25°C | -10°C to 15°C | -5°C to 25°C |

| Yield | 80-91% (from tricarbonate) | 80-90% | 60-63% |

| Purity | Not specified | 98.9-99.3% | Not specified |

| Parameter | Continuous Process with Aromatic Sulfonyl Halide [5] | Alternative Methanesulfonyl Chloride Method [12] |

| Starting Materials | tert-Butanol, Sodium, CO₂ | Sodium t-butoxide, CO₂, Methanesulfonyl chloride |

| Activating Agent | p-toluenesulfonyl chloride | Methanesulfonyl chloride |

| Catalyst/Base | N,N,N',N'-tetramethylethylenediamine | Pyridine, N-octyl pyridinium chloride, t-butanol |

| Solvent | tert-Butanol (also a reactant) | Hexane |

| Reaction Temperature | Not specified | -10°C to 5°C |

| Yield | Not specified | 81.5% |

| Purity | Not specified | 99.1% |

Detailed Experimental Protocols

Protocol 1: Synthesis via Di-tert-butyl Tricarbonate Intermediate[4]

Step A: Di-tert-butyl tricarbonate

-

A 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a drying tube, and a gas inlet tube is dried and filled with an anhydrous nitrogen atmosphere.

-

A mixture of 44.8 g (0.400 mole) of alcohol-free potassium tert-butoxide and 550 ml of anhydrous tetrahydrofuran is added to the flask and stirred to dissolve.

-

The flask is cooled in an ice-salt bath to between -5°C and -20°C.

-

Anhydrous carbon dioxide is bubbled through the solution for 30 minutes with vigorous stirring, forming a thick slurry.

-

A solution of approximately 24 g (0.24 mole) of phosgene in 85 ml of anhydrous benzene is prepared in the dropping funnel.

-

The phosgene solution is added dropwise to the cold slurry over 30-45 minutes while continuing the CO₂ stream and vigorous stirring.

-

The reaction mixture is stirred for an additional 2 hours at -5°C to -20°C.

-

The solvent is removed under reduced pressure at a temperature below 0°C.

-

The solid residue is extracted with cold anhydrous pentane.

-

The pentane extracts are concentrated and cooled to -15°C to crystallize the product. The yield of di-tert-butyl tricarbonate is 31.2–32.8 g (59–62%).

Step B: Di-tert-butyl dicarbonate

-

A solution of 20.0 g (0.0763 mole) of di-tert-butyl tricarbonate in 75 ml of carbon tetrachloride is placed in a beaker with a magnetic stirrer.

-

0.10 g (0.89 mmole) of freshly sublimed 1,4-diazabicyclo[2.2.2]octane (DABCO) is added, leading to rapid evolution of carbon dioxide.

-

The mixture is stirred at 25°C for 45 minutes.

-

35 ml of water containing a small amount of citric acid is added to make the aqueous layer slightly acidic.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated using a rotary evaporator.

-

The residual liquid is distilled under reduced pressure to yield 13.3–15.1 g (80–91%) of di-tert-butyl dicarbonate as a colorless liquid.

Protocol 2: Synthesis using Methanesulfonyl Chloride[12]

-

A 500 ml flask is equipped with a stirrer, thermometer, gas inlet, and dropping funnel and is purged with nitrogen.

-

37.6 g (0.39 mol) of sodium t-butoxide and 233 ml of hexane are added to the flask.

-

The mixture is cooled to between -10°C and 10°C.

-

11.2 L (0.5 mol) of carbon dioxide is bubbled through the mixture over 3 hours with stirring, forming a slurry.

-

4.2 g (0.019 mol) of N-octyl pyridinium chloride, 4.2 g (0.053 mol) of pyridine, and 0.8 g (0.01 mol) of t-butanol are added at -8°C.

-

After stirring for 30 minutes at the same temperature, 23.5 g (0.21 mol) of methanesulfonyl chloride is added dropwise over 1 hour.

-

The mixture is incubated for 3 hours at 0-5°C with stirring.

-

After the reaction is complete, 80 ml of 8% sulfuric acid is added, and the mixture is stirred for 30 minutes.

-

The layers are separated, and the organic layer is washed sequentially with a 5% aqueous solution of sodium bicarbonate and water.

-

The organic layer is concentrated under reduced pressure at 35-40°C to yield 35.1 g (81.5%) of di-tert-butyl dicarbonate as a white powder with a purity of 99.1% by gas chromatography.

Process and Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the key synthesis processes for this compound.

Caption: Workflow for the phosgene-based synthesis of this compound.

Caption: Workflow for the phosgene-free synthesis of this compound.

Purification

The purification of this compound is a critical step in its manufacturing. Due to its thermal instability, high-vacuum distillation is often employed but can lead to decomposition and reduced yields.[13] An alternative purification method involves melt crystallization. By adding a small amount of an organic solvent, such as toluene, to the crude this compound melt, the product can be selectively crystallized to achieve high purity (≥99%).[13] Post-reaction workup typically involves washing the organic phase with water or dilute acidic and basic solutions to remove byproducts and catalysts, followed by drying and solvent removal under reduced pressure at temperatures below 40-50°C to minimize decomposition.[6][12]

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Di-Tert-Butyl Dicarbonate [bzchemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US6020514A - Process for producing di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 6. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. CN106831421A - The preparation method of di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 9. EP0256559A2 - Process for producing di-tertiary-butyl dicarbonate - Google Patents [patents.google.com]

- 10. Method for preparing di-tert-butyl dicarbonate - Eureka | Patsnap [eureka.patsnap.com]

- 11. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]

- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 13. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]

The Core Mechanism of Dibutyl Dicarbonate in Amine Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of di-tert-butyl dicarbonate (Boc-anhydride) in the Boc protection of amines, a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development.[1] This guide will provide a detailed overview of the reaction mechanism, quantitative data on reaction yields, and comprehensive experimental protocols.

Introduction to Boc Protection

The protection of amines is a critical step in the synthesis of complex molecules to prevent unwanted side reactions.[2] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions.[2][3] Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the reagent of choice for introducing the Boc protecting group.[1][3]

The Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. This addition-elimination reaction results in the formation of a stable N-tert-butoxycarbonyl derivative (Boc-amine).

The overall reaction can be summarized as follows:

R-NH₂ + (t-BuOCO)₂O → R-NH-Boc + t-BuOH + CO₂

The key steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the di-tert-butyl dicarbonate molecule.

-

Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarboxylate anion as a leaving group.

-

Proton Transfer: The positively charged nitrogen is deprotonated, typically by the tert-butoxycarboxylate anion or another base present in the reaction mixture.

-

Byproduct Formation: The unstable tert-butoxycarboxylic acid readily decomposes to isobutylene and carbon dioxide, or in the presence of water, it forms tert-butanol and carbon dioxide.

The following diagram illustrates the detailed reaction mechanism:

Quantitative Data on Reaction Yields

The efficiency of Boc protection can be influenced by various factors, including the nature of the amine, the solvent, and the presence of a catalyst or base. The following table summarizes the yields of N-Boc protection for a variety of amines under catalyst-free, water-mediated conditions.

| Entry | Substrate (Amine) | Product | Time (min) | Yield (%) |

| 1 | Aniline | N-Boc-aniline | 10 | 95 |

| 2 | 4-Methylaniline | N-Boc-4-methylaniline | 10 | 96 |

| 3 | 4-Methoxyaniline | N-Boc-4-methoxyaniline | 12 | 94 |

| 4 | 4-Chloroaniline | N-Boc-4-chloroaniline | 15 | 92 |

| 5 | Benzylamine | N-Boc-benzylamine | 8 | 98 |

| 6 | Cyclohexylamine | N-Boc-cyclohexylamine | 8 | 97 |

| 7 | Piperidine | N-Boc-piperidine | 10 | 96 |

| 8 | Pyrrolidine | N-Boc-pyrrolidine | 10 | 95 |

Table adapted from a study on water-mediated catalyst-free N-tert-Butoxycarbonylation.[2]

Experimental Protocols

Below are detailed methodologies for the Boc protection of amines under different conditions.

General Procedure for Boc Protection in a Biphasic System

This protocol is a widely used and generally applicable method for the Boc protection of primary and secondary amines.

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine in the chosen organic solvent (DCM or THF).

-

Add an aqueous solution of sodium bicarbonate to the reaction mixture.

-

Add the di-tert-butyl dicarbonate to the biphasic mixture with vigorous stirring.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

DMAP-Catalyzed Boc Protection

For less reactive amines, the addition of a catalyst such as 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.

Materials:

-

Amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dry Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

-

Dissolve the amine in the dry organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP to the solution.

-

Add the di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by flash chromatography.

The following diagram outlines the general workflow for a Boc protection experiment:

Conclusion

The Boc protection of amines using di-tert-butyl dicarbonate is a robust and versatile transformation in organic synthesis. Understanding the underlying mechanism, the factors influencing reaction efficiency, and the practical experimental procedures is crucial for its successful application in research and development. This guide provides a foundational understanding for scientists and professionals in the field, enabling them to effectively utilize this indispensable synthetic tool.

References

An In-depth Technical Guide to Dibutyl Dicarbonate: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Dibutyl dicarbonate, commonly known as Boc anhydride or (Boc)₂O, is an indispensable reagent in modern organic synthesis, particularly for the protection of amine functionalities.[1] Its widespread use in pharmaceutical and academic laboratories necessitates a thorough understanding of its safety profile and proper handling procedures to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling procedures, and experimental protocols for its use in the Boc-protection of amines.

Safety Data and Hazard Identification

This compound is classified as a hazardous substance and requires careful handling.[2][3] It is a flammable solid or liquid with a low melting point, is highly toxic upon inhalation, and can cause serious eye damage, skin irritation, and allergic skin reactions.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a volatile compound that is sensitive to moisture and heat.[1][5]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₈O₅ | [3] |

| Molar Mass | 218.25 g/mol | [5] |

| Appearance | Colorless to white solid or liquid | [6] |

| Melting Point | 23 °C (73 °F) | [7][8] |

| Boiling Point | 56-57 °C (133-135 °F) at 0.5 mmHg | [7][9] |

| Density | 0.95 g/cm³ at 20 °C | [5] |

| Flash Point | 37 °C (99 °F) | [2][7] |

| Autoignition Temperature | 460 °C (860 °F) | [2][5] |

| Solubility | Insoluble in water; soluble in most organic solvents.[9][10] |

Toxicological Data

The primary hazard associated with this compound is its acute inhalation toxicity.[2][3][9] The available toxicological data are presented below.

| Metric | Value | Species | References |

| LD₅₀ Oral | >5000 mg/kg | Mammal | [2][7] |

| LD₅₀ Dermal | >2000 mg/kg | Mammal | [2][7] |

| LC₅₀ Inhalation | 100 mg/m³ (4 h) | Rat | [2][7][9] |

Hazard Statements and Precautionary Measures

This compound is associated with the following hazard statements (H-statements) and requires the listed precautionary measures (P-statements) for safe handling.[4][8]

| Hazard Statement | Description |

| H226 | Flammable liquid and vapor.[4][8] |

| H315 | Causes skin irritation.[3][8] |

| H317 | May cause an allergic skin reaction.[3][8] |

| H318 | Causes serious eye damage.[8] |

| H330 | Fatal if inhaled.[3][8] |

| H335 | May cause respiratory irritation.[3][8] |

| Precautionary Statement | Description |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][11] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[5] |

Handling and Storage Procedures

Proper handling and storage are crucial to minimize the risks associated with this compound.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound

Storage

Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[12] It is recommended to store it in a refrigerator.[3] The compound is sensitive to moisture and can decompose to generate carbon dioxide, leading to pressure buildup in sealed containers.[9] For this reason, it is often supplied in plastic bottles.[9] Keep containers tightly closed when not in use.[12]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spill Response

The following diagram illustrates the steps to take in the event of a this compound spill.

Emergency Spill Response for this compound

First Aid Measures

The appropriate first aid measures depend on the route of exposure. Immediate medical attention is required for inhalation and eye contact.

First Aid Procedures for this compound Exposure

Experimental Protocols: Boc Protection of Amines

This compound is the most common reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto an amine.[7] The reaction is typically carried out under basic conditions.[2]

General Procedure for Boc Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine

-

This compound ((Boc)₂O)

-

Solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or a mixture of water and an organic solvent)[7]

-

Base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))[7]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolution: Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add 1.0-1.5 equivalents of the base to the solution.[7]

-

Addition of (Boc)₂O: Slowly add 1.0-1.2 equivalents of this compound to the stirred solution at room temperature or 0 °C.

-

Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.[7]

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Experimental Workflow for Boc Protection

The following diagram illustrates the key steps in a typical Boc protection experiment.

Experimental Workflow for Boc Protection of an Amine

Conclusion

This compound is a powerful and widely used reagent in organic synthesis. A thorough understanding of its hazards and strict adherence to safety and handling protocols are paramount for its safe use in the laboratory. By following the guidelines outlined in this technical guide, researchers can effectively utilize this important reagent while minimizing risks to themselves and their colleagues.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chemtips.wordpress.com [chemtips.wordpress.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

A Guide to the Thermal Stability and Decomposition of Dibutyl Dicarbonate for Researchers and Drug Development Professionals

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dibutyl dicarbonate. It is intended for researchers, scientists, and drug development professionals who handle or utilize this compound in their work. This document outlines the current state of knowledge, details relevant experimental protocols for thermal analysis, and presents a systematic approach to assessing its thermal hazards.

Introduction to this compound and its Thermal Stability

Quantitative Thermal Decomposition Data

A thorough review of scientific literature and safety data reveals a significant gap in the availability of specific quantitative data on the thermal decomposition of this compound. While general statements about its thermal instability are made, precise parameters from standardized thermal analysis techniques are absent. For a comprehensive risk assessment, experimental determination of the following parameters is essential.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Method | Reference |

| Onset Decomposition Temperature (°C) | Data not available | DSC, TGA, ARC | - |

| Heat of Decomposition (ΔHd, J/g) | Data not available | DSC, ARC | - |

| Activation Energy (Ea, kJ/mol) | Data not available | DSC, ARC | - |

| Time to Maximum Rate (TMRad, min) | Data not available | ARC | - |

| Self-Accelerating Decomposition Temp. (SADT, °C) | Data not available | ARC, specialized tests | - |

Note: The absence of data in this table highlights the critical need for experimental investigation to ensure the safe handling and use of this compound.

Potential Thermal Decomposition Pathway

In the absence of specific studies on this compound, a potential decomposition pathway can be hypothesized based on the known mechanisms of other linear dialkyl carbonates. The thermal decomposition of diethyl carbonate, for instance, has been shown to proceed via a first-order process to yield ethylene, carbon dioxide, and ethanol. At higher temperatures, radical mechanisms can lead to a wider range of products. A plausible pathway for this compound could involve similar mechanisms.

Caption: Hypothesized thermal decomposition pathways for this compound.

Experimental Protocols for Thermal Hazard Assessment

To ascertain the thermal stability parameters of this compound, a series of well-established thermo-analytical techniques should be employed. The following sections detail the generalized experimental protocols for these key methods.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a primary tool for determining the onset temperature and enthalpy of decomposition.

Experimental Protocol:

-

Sample Preparation: A small amount of liquid this compound (typically 2-10 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated pan. The use of hermetic pans is crucial to prevent the evaporation of the sample and to contain any pressure generated during decomposition.

-

Instrument Setup: A Differential Scanning Calorimeter is calibrated for temperature and enthalpy using certified standards (e.g., indium). The sample and an empty reference pan are placed in the DSC cell.

-

Measurement Conditions: The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature beyond its decomposition point. To ensure the sample's thermal history is erased, a heat/cool/heat cycle can be employed before the final heating ramp where data is collected.

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of the exothermic decomposition peak and the integrated area of the peak, which corresponds to the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with it.

Experimental Protocol:

-

Sample Preparation: A small sample of this compound (typically 5-20 mg) is placed in a suitable crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA is tared with an empty crucible. The sample crucible is then placed on the microbalance within the furnace.

-

Measurement Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset temperature of mass loss, the temperatures of maximum decomposition rates, and the total mass lost during decomposition.

Accelerating Rate Calorimetry (ARC)

ARC is a crucial technique for simulating a thermal runaway scenario under adiabatic conditions. It provides data on the time-temperature-pressure relationship of an exothermic decomposition.

Experimental Protocol:

-

Sample Preparation: A larger sample of this compound (typically 1-6 g) is loaded into a spherical, high-pressure sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer and a thermocouple.

-

Instrument Setup: The sample bomb is placed within the adiabatic calorimeter chamber.

-

Measurement Procedure (Heat-Wait-Search Mode): The sample is heated in small temperature steps (e.g., 5 °C). After each step, the system waits for thermal equilibrium and then searches for any self-heating (a typical detection threshold is 0.02 °C/min).

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise (ΔTad), the pressure rise, and to calculate kinetic parameters such as the activation energy and the Time to Maximum Rate (TMR).

Systematic Workflow for Thermal Hazard Assessment

A systematic approach is essential for a comprehensive evaluation of the thermal hazards associated with a reactive chemical like this compound. This workflow integrates preliminary screening with detailed experimental analysis.

Caption: A systematic workflow for thermal hazard assessment of a reactive chemical.

Conclusion and Recommendations

This technical guide underscores the critical lack of publicly available quantitative data on the thermal stability and decomposition of this compound. For organizations involved in the research, development, and manufacturing of processes utilizing this compound, it is strongly recommended that a thorough experimental investigation be conducted. By employing the detailed protocols for DSC, TGA, and ARC outlined in this guide, the necessary data for a comprehensive thermal hazard assessment can be generated. This will enable the implementation of appropriate safety measures, ensuring the well-being of personnel and the integrity of facilities. The information presented here serves as a foundational resource for initiating such a crucial safety evaluation.

The Genesis of a Protecting Group Workhorse: A Technical History of Dibutyl Dicarbonate

A comprehensive guide for researchers and drug development professionals on the historical development, discovery, and synthesis of Dibutyl dicarbonate (Boc Anhydride), a cornerstone reagent in modern organic chemistry and pharmaceutical development.

Introduction

This compound, more commonly known in the scientific community as Boc anhydride or Boc₂O, is an indispensable reagent in organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities. The Boc group's unique characteristic of being stable under a wide range of reaction conditions, yet readily removable under mild acidic conditions, has cemented its role as a workhorse in the synthesis of complex molecules, particularly in peptide synthesis and the development of active pharmaceutical ingredients (APIs). This technical guide delves into the historical evolution of this vital reagent, from its conceptual beginnings to the development of various synthetic methodologies, providing detailed experimental protocols and comparative data for researchers and professionals in the field.

Historical Development and Discovery

The advent of the tert-butoxycarbonyl (Boc) protecting group was a pivotal moment in the evolution of peptide synthesis. Prior to its introduction, chemists relied on protecting groups that often required harsh cleavage conditions, limiting the scope and efficiency of peptide assembly.

Early Concepts and the Rise of Amine Protection: The need for a robust yet labile amine protecting group became increasingly apparent with the groundbreaking work of pioneers like Bruce Merrifield in the early 1960s on Solid-Phase Peptide Synthesis (SPPS). This revolutionary technique, which earned Merrifield the Nobel Prize in Chemistry in 1984, required a protecting group for the α-amino group of amino acids that could be selectively removed without cleaving the growing peptide chain from the solid support.

The Emergence of the Boc Group: The tert-butoxycarbonyl group emerged as a viable solution due to its acid lability. Early methods for introducing the Boc group involved reagents like tert-butoxycarbonyl azide, which, while effective, posed significant safety risks due to its explosive nature. This inherent danger spurred the search for a safer and more convenient alternative.

The Synthesis of a Safer Reagent - Di-tert-butyl Dicarbonate: While the exact first synthesis of Di-tert-butyl dicarbonate is not attributed to a single definitive publication, a significant and widely recognized method was detailed in a 1977 Organic Syntheses procedure by B. M. Pope, Y. Yamamoto, and D. S. Tarbell. This publication provided a practical and accessible route to Boc anhydride, contributing significantly to its widespread adoption. Their work built upon earlier investigations into the chemistry of pyrocarbonates. Preceding this, publications by Tarbell and Yamamoto in 1972 and V. F. Pozdnev in 1974 also described the synthesis and application of this reagent, indicating a period of active development in the early 1970s.[1][2] The availability of a stable, crystalline solid that could efficiently introduce the Boc group revolutionized peptide synthesis and organic chemistry at large.

Key Synthetic Methodologies

Several methods for the synthesis of Di-tert-butyl dicarbonate have been developed over the years, each with its own advantages and disadvantages in terms of safety, yield, and scalability. The three primary routes are outlined below.

The Tricarbonate Decomposition Method

This method, detailed in the 1977 Organic Syntheses procedure, involves the preparation of di-tert-butyl tricarbonate, which is then decomposed to Di-tert-butyl dicarbonate.[3]

Experimental Protocol:

-

Step 1: Synthesis of Di-tert-butyl Tricarbonate:

-

To a stirred suspension of potassium tert-butoxide in anhydrous tetrahydrofuran (THF) at -20°C, a stream of dry carbon dioxide is passed to form a slurry of potassium tert-butyl carbonate.

-

A solution of phosgene in benzene is then added dropwise to the cold slurry.

-

After the addition is complete, the reaction mixture is filtered, and the filtrate is concentrated to yield crude di-tert-butyl tricarbonate.

-

-

Step 2: Decomposition to Di-tert-butyl Dicarbonate:

-

The crude di-tert-butyl tricarbonate is dissolved in a suitable solvent (e.g., carbon tetrachloride).

-

A catalytic amount of a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is added, leading to the evolution of carbon dioxide.

-

The reaction mixture is stirred at room temperature until the gas evolution ceases.

-

The product is then isolated by washing with a dilute acid solution, drying the organic layer, and removing the solvent under reduced pressure.

-

The Phosgene/Triphosgene Method

This classical and commercially used method involves the direct reaction of tert-butanol with phosgene or a safer phosgene equivalent like triphosgene.[1][4]

Experimental Protocol:

-

A solution of tert-butanol and a base (e.g., a tertiary amine like DABCO) in an inert solvent is prepared.

-

Phosgene gas is bubbled through the solution, or a solution of triphosgene is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete.

-

The reaction is quenched, and the product is isolated by extraction and purification, typically by distillation.

The Methanesulfonyl Chloride Method

This method offers a safer alternative to the use of phosgene. It involves the reaction of an alkali metal tert-butyl carbonate with methanesulfonyl chloride.[5]

Experimental Protocol:

-

Step 1: Formation of Alkali Metal tert-Butyl Carbonate:

-

An alkali metal tert-butoxide (e.g., sodium tert-butoxide) is suspended in an inert solvent (e.g., hexane).

-

Carbon dioxide is bubbled through the suspension at a low temperature to form the corresponding alkali metal tert-butyl carbonate.

-

-

Step 2: Reaction with Methanesulfonyl Chloride:

-

To the slurry of the alkali metal tert-butyl carbonate, methanesulfonyl chloride is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period.

-

The reaction is then quenched with water or a dilute acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield Di-tert-butyl dicarbonate.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods, providing a basis for comparison for researchers selecting a method for their specific needs.

| Synthetic Method | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| Tricarbonate Decomposition | Potassium tert-butoxide, CO₂, Phosgene, DABCO | 80-91[3] | High | Well-documented, reliable laboratory-scale synthesis | Involves highly toxic phosgene |

| Phosgene/Triphosgene | tert-Butanol, Phosgene/Triphosgene, Base | Variable | High | Commercially viable, direct route | Use of highly toxic/hazardous reagents |

| Methanesulfonyl Chloride | Sodium tert-butoxide, CO₂, Methanesulfonyl chloride | 83-90[5] | >99[5] | Phosgene-free, high purity | May require careful control of reaction conditions |

Application in Drug Discovery and Development

The primary application of Di-tert-butyl dicarbonate lies in its role as a protecting group for amines in the synthesis of complex organic molecules.[6] In the context of drug discovery and development, this functionality is critical for:

-

Peptide Synthesis: Boc anhydride is extensively used in both solution-phase and solid-phase peptide synthesis to protect the α-amino group of amino acids during peptide bond formation.[6]

-

Synthesis of Pharmaceutical Intermediates: Many active pharmaceutical ingredients (APIs) contain amine functionalities that require protection during their synthesis to prevent unwanted side reactions.

-

Modification of Biomolecules: The Boc group can be used to selectively modify amines in complex biomolecules, enabling the synthesis of bioconjugates and other functionalized biological entities.

Conclusion

The development of Di-tert-butyl dicarbonate represents a significant advancement in the field of organic synthesis, providing a safe and efficient means of introducing the indispensable Boc protecting group. From its conceptual origins in the need for a reliable amine protecting group in peptide synthesis to the refinement of multiple synthetic routes, the history of Boc anhydride is a testament to the continuous drive for innovation in chemical methodology. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in drug discovery and development, enabling them to effectively utilize this versatile reagent in their synthetic endeavors.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. CN115057778A - Novel method for synthesizing di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN106748793A - The synthetic method of di-tert-butyl dicarbonate - Google Patents [patents.google.com]

- 5. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]

- 6. FR2652809A1 - Process for the preparation of di-tert-butyl dicarbonate - Google Patents [patents.google.com]

The Enduring Workhorse: A Technical Guide to Dibutyl Dicarbonate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of protecting group strategy is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex or lengthy peptide chains. While the Fmoc/tBu strategy has gained widespread adoption, the original Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, pioneered by Nobel laureate Bruce Merrifield, remains a powerful and often superior methodology for specific applications. This technical guide provides an in-depth review of the use of dibutyl dicarbonate (commonly known as di-tert-butyl dicarbonate or Boc anhydride) in peptide synthesis, offering detailed experimental protocols, data summaries, and workflow visualizations.

The Cornerstone of Boc-SPPS: The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group, introduced using di-tert-butyl dicarbonate, serves as a temporary protecting group for the α-amino function of amino acids. Its utility in Solid-Phase Peptide Synthesis (SPPS) stems from its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, which are orthogonal to the harsher acidic conditions required for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Mechanism of Boc Protection

The introduction of the Boc group is a nucleophilic acyl substitution reaction where the free amino group of an amino acid attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a base. The byproducts of this reaction are the volatile and easily removable compounds carbon dioxide and tert-butanol.

Figure 1: Reaction mechanism of Boc-protection of an amino acid.

The Boc-SPPS Workflow

The Boc strategy for SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support. A key feature of the Boc/Bzl strategy is the principle of graduated acid lability, where the Nα-Boc group is removed with a moderate acid (like trifluoroacetic acid), while the side-chain protecting groups and the resin linkage require a much stronger acid (like hydrofluoric acid) for cleavage.

Figure 2: General workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Data Presentation: Resins, Protecting Groups, and Reagents

The success of Boc-SPPS relies on the careful selection of resins, side-chain protecting groups, and cleavage cocktails. The following tables summarize the key components.

Resins for Boc-SPPS

| Resin Type | Description | Application | Cleavage Condition |

| Merrifield Resin | Chloromethylated polystyrene. The classical resin for Boc-SPPS. | Synthesis of peptide acids. | Strong acid (e.g., HF). |

| PAM Resin | Phenylacetamidomethyl resin. Offers greater stability of the peptide-resin linkage to TFA. | Synthesis of peptide acids, especially for longer peptides to minimize chain loss. | Strong acid (e.g., HF). |

| BHA Resin | Benzhydrylamine resin. | Synthesis of peptide amides. | Strong acid (e.g., HF). |

| MBHA Resin | Methylbenzhydrylamine resin. An improved version of BHA with better cleavage characteristics. | Synthesis of peptide amides. | Strong acid (e.g., HF). |

Common Side-Chain Protecting Groups in Boc-SPPS

| Amino Acid | Side-Chain Protecting Group |

| Arg | Tosyl (Tos), Nitro (NO2) |

| Asp | Benzyl (Bzl) |

| Cys | 4-methylbenzyl (Meb) |

| Glu | Benzyl (Bzl) |

| His | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| Ser | Benzyl (Bzl) |

| Thr | Benzyl (Bzl) |

| Trp | Formyl (For) |

| Tyr | 2,6-Dichlorobenzyl (2,6-Cl2-Bzl), Bromobenzyloxycarbonyl (Br-Z) |

Comparison of Boc and Fmoc Strategies

While direct quantitative comparisons of yield and purity for the same peptide synthesized by both methods are not always readily available in the literature, a qualitative and semi-quantitative comparison highlights the strengths and weaknesses of each approach.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Deprotection | Moderate acid (e.g., 50% TFA in DCM). | Base (e.g., 20% piperidine in DMF). |

| Side-Chain Protection | Acid-labile (benzyl-based). | Acid-labile (tBu-based). |

| Final Cleavage | Strong acid (e.g., HF, TFMSA). | Moderate acid (e.g., TFA cocktail). |

| Orthogonality | Not strictly orthogonal (graduated acid lability). | Fully orthogonal. |

| Advantages | - Superior for long or difficult sequences.- Can mitigate aggregation issues. | - Milder final cleavage conditions.- Easier automation and monitoring.- Wider variety of modified amino acids available. |

| Disadvantages | - Use of hazardous HF for cleavage.- Potential for side-chain protecting group loss during Nα-deprotection cycles. | - Piperidine can cause side reactions (e.g., diketopiperazine formation).- Aggregation can be more problematic for certain sequences. |

Experimental Protocols

The following are detailed methodologies for key steps in Boc-SPPS.

Boc-Protection of an Amino Acid

Objective: To protect the α-amino group of an amino acid with a Boc group using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Solvent (e.g., Dioxane, THF, or a mixture with water)

-

Base (e.g., Sodium hydroxide, Triethylamine (TEA), or Diisopropylethylamine (DIEA))

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve the amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water) in a round-bottom flask.

-

Add the base to the solution and stir until the amino acid is fully dissolved. The pH should be basic.

-

Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

-

Add water to the remaining aqueous solution and wash with an organic solvent like ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl or citric acid solution) at 0°C.

-

Extract the Boc-protected amino acid with an organic solvent such as ethyl acetate or DCM (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amino acid.

Boc Solid-Phase Peptide Synthesis Cycle

Objective: To perform one elongation cycle (deprotection, neutralization, and coupling) in Boc-SPPS.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA) or Triethylamine (TEA)

-

Boc-protected amino acid

-

Coupling reagents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

Step 1: Deprotection

-

Swell the peptide-resin in DCM in the synthesis vessel.

-

Drain the DCM and add a solution of 50% TFA in DCM to the resin.

-

Shake the vessel for 2 minutes, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Step 2: Neutralization

-

Add a solution of 10% DIEA or TEA in DCM to the resin.

-

Shake for 2 minutes, then drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

Step 3: Coupling

-

In a separate vial, dissolve the next Boc-protected amino acid (typically 3-4 equivalents) and an activating agent like HOBt in DMF.

-

Add the coupling reagent (e.g., DCC or HBTU) and allow the pre-activation to proceed for a few minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction vessel for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free amines.

-

Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Final Cleavage from the Resin (HF Cleavage)

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the side-chain protecting groups.

WARNING: This procedure involves the use of anhydrous Hydrogen Fluoride (HF), which is extremely hazardous and requires specialized equipment and safety precautions. This should only be performed by trained personnel in a properly equipped laboratory.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

HF cleavage apparatus

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger cocktail (e.g., 10% p-cresol).

-

Cool the reaction vessel in a dry ice/alcohol bath.

-

Distill a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Suspend the residue in cold diethyl ether to precipitate the crude peptide.

-

Wash the precipitate several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.

Conclusion

This compound, as the reagent for introducing the Boc protecting group, is central to a robust and effective strategy for peptide synthesis. While Fmoc-SPPS has become the more common method due to its milder cleavage conditions, Boc-SPPS remains an indispensable tool, particularly for the synthesis of long and difficult peptide sequences where aggregation can be a significant hurdle. A thorough understanding of the principles, workflows, and experimental protocols of the Boc/Bzl strategy, as outlined in this guide, is essential for researchers and drug development professionals seeking to leverage its unique advantages in the synthesis of complex peptides.

An In-Depth Technical Guide to Dibutyl Dicarbonate and Its Analogs for Drug Development Professionals

Introduction

In the field of organic chemistry, particularly in pharmaceutical and peptide synthesis, the use of protecting groups is a cornerstone of elegant and efficient molecular construction. Among these, dicarbonates play a pivotal role, with "Dibutyl dicarbonate" and its structural isomer, di-tert-butyl dicarbonate, being of significant interest. A potential ambiguity exists in the common nomenclature. While "this compound" technically refers to butoxycarbonyl butyl carbonate, the vast majority of scientific literature and laboratory applications, especially within drug development, use this term colloquially to refer to the highly versatile reagent, di-tert-butyl dicarbonate, also known as Boc anhydride. This guide will clarify the distinction and then focus on the properties and applications of the more common and synthetically crucial di-tert-butyl dicarbonate.

Nomenclature and Identification

To address any potential confusion, the distinct identifiers for both compounds are presented below:

-

This compound

-

IUPAC Name: butoxycarbonyl butyl carbonate

-

CAS Number: 4525-32-0

-

-

Di-tert-butyl dicarbonate (Boc Anhydride)

Given its widespread use and the wealth of available technical data, the remainder of this guide will focus on Di-tert-butyl dicarbonate (Boc Anhydride) .

Di-tert-butyl dicarbonate (Boc Anhydride): A Comprehensive Overview

Di-tert-butyl dicarbonate (Boc anhydride) is a critical reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities.[2] This protection strategy is fundamental in multi-step syntheses, particularly in peptide synthesis, as it prevents unwanted side reactions involving the highly reactive amino group.[3][4] The Boc group is stable under a wide range of non-acidic conditions but can be readily removed with mild acids, making it an invaluable tool for chemists.[4][5]

Quantitative Data

The physical and chemical properties of di-tert-butyl dicarbonate are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 24424-99-5 | [1][6][7] |

| Molecular Formula | C10H18O5 | [1][8] |

| Molecular Weight | 218.25 g/mol | [6][7][9] |

| Appearance | Colorless solid or liquid | [1][7] |

| Melting Point | 22-24 °C | [1][7] |

| Boiling Point | 56-57 °C at 0.5 mmHg | [6][7] |

| Density | 0.95 g/mL at 25 °C | [1][6] |

| Refractive Index | n20/D 1.409 | [6] |

| Solubility | Insoluble in water; soluble in most organic solvents. | [1][10] |

| Storage Temperature | 2-8°C | [4][6] |

Experimental Protocols

A general and widely applicable protocol for the Boc protection of a primary or secondary amine is detailed below. This procedure is valued for its high yields and the mild conditions required for the reaction to proceed to completion.

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

-

Amine substrate (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc2O) (1.1-1.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system of water and an organic solvent)

-

Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO3), or 4-Dimethylaminopyridine (DMAP) - catalytic amounts are often sufficient)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate in the chosen solvent.

-

Addition of Reagents: Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate. If using a biphasic system with NaHCO3, vigorous stirring is essential.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable. Reaction times can vary from a few minutes to several hours depending on the substrate.[11]

-

Workup:

-

If the reaction mixture is aqueous, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any remaining base, then with a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the pure N-Boc protected amine.

Signaling Pathways and Experimental Workflows

The Boc protection of an amine is a fundamental transformation in many synthetic pathways. The workflow for this reaction can be visualized to better understand the sequence of events from starting materials to the final, purified product.

References

- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 2. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Di-tert-butyl dicarbonate ReagentPlus�, 99 24424-99-5 [sigmaaldrich.com]

- 7. Boc Anhydride [commonorganicchemistry.com]

- 8. thomassci.com [thomassci.com]

- 9. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Enduring Workhorse: Leveraging Di-tert-Butyl Dicarbonate (Boc-Anhydride) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Boc-SPPS

Solid-Phase Peptide Synthesis (SPPS) revolutionized the way peptides are created, paving the way for significant advancements in biochemistry, pharmacology, and drug development. While the Fmoc/tBu strategy has become the predominant method in many laboratories, the original Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach, utilizing Di-tert-butyl dicarbonate (Boc-anhydride) for Nα-protection, remains a powerful and often advantageous strategy, particularly for the synthesis of long or challenging peptide sequences. This document provides detailed application notes and experimental protocols for the effective use of Boc-anhydride in SPPS.

Introduction to Boc-SPPS Chemistry

The Boc/Bzl strategy in SPPS employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids. Side-chain functional groups are typically protected by more acid-stable benzyl-based ether, ester, and urethane derivatives. This protection scheme is not strictly orthogonal, as both types of protecting groups are removed by acidic conditions. However, a key practical advantage lies in the differential acid lability: the Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal. This differential lability allows for the selective deprotection of the Nα-amino group during the iterative cycles of peptide chain elongation.

Boc-SPPS is particularly noted for its utility in synthesizing "difficult" peptides, such as those with a high degree of hydrophobicity or a tendency to aggregate. The repetitive acidic deprotection steps in Boc-SPPS leave the N-terminal amine in a protonated state, which can disrupt interchain hydrogen bonding and reduce aggregation, thereby improving coupling efficiency.

Comparative Analysis: Boc vs. Fmoc Strategies

While Fmoc-SPPS is often favored for its milder deprotection conditions and true orthogonality, Boc-SPPS offers distinct advantages in specific scenarios. The choice between the two strategies should be guided by the specific peptide sequence and the desired final product.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Moderate Acid (e.g., TFA) |

| Orthogonality | Not strictly orthogonal | Orthogonal |

| Instrumentation | Requires specialized HF-resistant apparatus for cleavage | Standard laboratory glassware is sufficient |

| Cost of Reagents | Generally similar to Fmoc | Generally similar to Boc |

| Key Advantage | Often yields higher crude purity and yields for long, hydrophobic, or aggregation-prone peptides.[][2] | Milder final cleavage conditions, suitable for acid-sensitive modifications. |

| Key Disadvantage | Harsh and hazardous final cleavage step (HF). | Aggregation can be more problematic due to the neutral state of the peptide-resin. |

Quantitative Comparison for "Difficult" Sequences:

Direct, side-by-side quantitative comparisons in the literature are often sequence-dependent. However, for hydrophobic and aggregation-prone peptides, such as fragments of membrane proteins or amyloid-beta peptides, the Boc strategy often results in higher crude product purity and overall yield.[] This is attributed to the suppression of aggregation during synthesis.

| Peptide Type | Boc-SPPS Crude Purity/Yield | Fmoc-SPPS Crude Purity/Yield | Rationale for Difference |

| Hydrophobic Peptides | Often Higher | Can be Lower | Protonation of the N-terminus in Boc-SPPS disrupts aggregation.[2] |

| Long Peptides (>30 aa) | Can be Superior | Prone to aggregation-related issues | Reduced aggregation in Boc-SPPS leads to more efficient couplings in later cycles. |

Experimental Protocols

The following protocols provide a detailed methodology for manual Boc-SPPS.

Resin Selection and Preparation

A variety of resins are compatible with Boc-SPPS, with the choice depending on the desired C-terminal functionality.

-

For C-terminal acids: Merrifield resin or Pam resin.

-

For C-terminal amides: MBHA resin or BHA resin.

Protocol for Resin Swelling:

-

Place the desired amount of resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.

-

Add dichloromethane (DCM) (10-15 mL per gram of resin).

-

Gently agitate for 1-2 hours to allow for complete swelling of the resin beads.

-

Drain the DCM.

The Boc-SPPS Cycle

The synthesis of the peptide chain proceeds through iterative cycles of deprotection, neutralization, and coupling.

Figure 1: The Boc-SPPS Cycle Workflow. This diagram illustrates the iterative steps of deprotection, neutralization, and coupling in Boc-SPPS.

3.2.1. Nα-Deprotection Protocol

This step removes the Boc protecting group from the N-terminal amino acid.

-

Pre-wash: Add 50% TFA in DCM (10 mL/g of resin) to the swollen peptide-resin and agitate for 5 minutes. Drain the solution.

-

Deprotection: Add a fresh solution of 50% TFA in DCM (10 mL/g of resin) and agitate for 15-25 minutes.

-

Scavengers: If the peptide contains Cys, Met, or Trp residues, add 0.5% dithiothreitol (DTE) to the TFA/DCM solution to scavenge the tert-butyl cations formed during deprotection and prevent side reactions.

-

Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (2 times) and then Isopropanol (IPA) (2 times) to remove residual TFA.

3.2.2. Neutralization Protocol

This step deprotonates the N-terminal ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.

Standard Neutralization:

-

Wash the peptide-resin with DCM.

-

Add a 10% solution of triethylamine (TEA) or diisopropylethylamine (DIEA) in DCM (10 mL/g of resin).

-

Agitate for 10 minutes. Repeat this step once.

-

Wash the peptide-resin thoroughly with DCM to remove excess base.

In Situ Neutralization (Recommended for Difficult Sequences): In situ neutralization, where neutralization and coupling occur simultaneously, can significantly improve coupling efficiency for difficult sequences by minimizing the time the deprotected amine is in a neutral state, which can reduce aggregation.[3][4]

-

After the deprotection and washing steps, proceed directly to the coupling step. The base required for neutralization (DIEA) is added as part of the coupling cocktail.

3.2.3. Amino Acid Coupling Protocol

This step forms the peptide bond between the free N-terminal amine of the growing peptide chain and the incoming Boc-protected amino acid.

Using HBTU/DIEA (for in situ neutralization):

-

In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to the resin substitution) in N,N-dimethylformamide (DMF) (approximately 5 mL/g of resin).

-

Add HBTU (2-4 equivalents) and DIEA (4-8 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 2-5 minutes.

-

Add the activated amino acid solution to the peptide-resin.

-

Agitate for 10-60 minutes. The reaction can be monitored using the Kaiser test to confirm the absence of free primary amines.

-

Drain the coupling solution and wash the peptide-resin with DMF and DCM.

Using DCC/HOBt:

-

Suspend the neutralized peptide-resin in DCM or DMF.

-

In a separate vessel, dissolve the Boc-amino acid (3-5 equivalents) and HOBt (3-5.5 equivalents) in DMF.

-

Add this solution to the peptide-resin.

-

Add DCC (3-5.5 equivalents) to the reaction mixture.

-

Agitate at room temperature for 2-4 hours, or until the Kaiser test is negative.

-

Drain the coupling solution and wash the peptide-resin with DMF and DCM.

Final Cleavage and Deprotection

This is the final step where the completed peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This procedure involves the use of anhydrous hydrogen fluoride (HF), which is extremely hazardous and requires a specialized, HF-resistant apparatus and stringent safety precautions.

Figure 2: HF Cleavage Workflow. This diagram outlines the critical steps for the final cleavage and deprotection of the peptide using anhydrous HF.

HF Cleavage Protocol:

-

Thoroughly dry the peptide-resin under vacuum.

-

Place the dry peptide-resin in a specialized HF-resistant reaction vessel.

-

Add a scavenger cocktail. A common scavenger is anisole, used in a ratio of 9:1 (HF:anisole). For peptides containing Cys, Met, or Trp, a more complex scavenger mixture including thiocresol and dimethyl sulfide (DMS) is recommended.

-

Cool the reaction vessel in a dry ice/methanol bath.

-

Carefully condense anhydrous HF (approximately 10 mL per gram of peptide-resin) into the reaction vessel.

-

Allow the reaction mixture to warm to 0°C and stir for 45-60 minutes.

-

After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the HF gas appropriately.

-

Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

-

Wash the precipitated peptide several times with cold diethyl ether to remove scavengers and other organic byproducts.

-

Extract the peptide from the resin using an appropriate aqueous buffer (e.g., dilute acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide powder.

Conclusion

The use of Di-tert-butyl dicarbonate in Boc-SPPS remains a highly relevant and powerful technique in the peptide chemist's toolbox. While Fmoc chemistry is more prevalent, the Boc/Bzl strategy offers significant advantages for the synthesis of long and difficult peptide sequences that are prone to aggregation. By understanding the underlying chemistry and following well-established protocols, researchers can successfully leverage Boc-SPPS to generate high-quality peptides for a wide range of applications in research and drug development. The choice of strategy should always be made after careful consideration of the target peptide's properties and the synthetic challenges it may present.

References

Application Notes and Protocols for N-tert-butoxycarbonylation of Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of the amine group in amino acids is a critical step in peptide synthesis and the development of complex organic molecules.[1][2] The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a broad range of reaction conditions, including basic hydrolysis and catalytic hydrogenation, and its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][3][4][] This versatility makes Boc-protected amino acids indispensable intermediates in pharmaceutical research and development.[1][] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[2][6]

Reaction Mechanism: N-protection with (Boc)₂O

The generally accepted mechanism for the N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate involves a nucleophilic acyl substitution. The amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[6][7][8] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable intermediate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which acts as a base to deprotonate the newly formed carbamate, yielding the final N-Boc protected amino acid.[6][7][8]

Summary of Common Reaction Conditions

Various methods have been developed for the N-Boc protection of amino acids, each with its own advantages depending on the substrate's properties. Key variables include the choice of Boc-donating reagent, solvent, base, and the use of catalysts.

| Reagent | Base | Solvent(s) | Temperature | Typical Reaction Time | Yields | Key Features & Ref. |

| (Boc)₂O | Triethylamine (TEA), NaOH, NaHCO₃ | Dioxane/Water, THF, DCM, Methanol | 0 °C to RT | 2 - 24 h | Good to Excellent | Standard, widely applicable method.[2][6] |

| (Boc)₂O | None (Catalyst-free) | Water/Acetone (95:5) | Room Temperature | 5 - 15 min | Excellent (>90%) | Eco-friendly, rapid, avoids basic conditions.[9][10] |

| BOC-ON | Triethylamine (Et₃N) | Dioxane/Water (1:1) | Room Temperature | 1 - 2 h | Excellent | Rapid reaction; byproduct easily removed by extraction.[11][12] |

| (Boc)₂O | None | Solvent-free | Room Temperature | Varies | Good to Excellent | Green chemistry approach, requires no solvent.[6] |

| (Boc)₂O | DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | Varies | High | DMAP can accelerate the reaction, but is highly toxic.[13] |

| (Boc)₂O | Yttria-Zirconia | Acetonitrile | Room Temperature | 3 - 8 h | Excellent | Heterogeneous Lewis acid catalyst, easy work-up.[14] |

Experimental Protocols

Protocol 1: Standard N-Boc Protection using (Boc)₂O and Base

This protocol is a general and robust method for the protection of a wide range of amino acids.

Materials:

-

Amino Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: 1,4-Dioxane and Water, or Tetrahydrofuran (THF)

-

5% aqueous Citric Acid or 1N HCl

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of dioxane and water (or THF/water).

-

Add the base (e.g., 1.0 M NaOH solution, 2.0 equiv., or TEA, 1.5 equiv.). Stir until the amino acid is fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the solution portion-wise or as a solution in the organic solvent used.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 5% citric acid or 1N HCl.

-

Immediately extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Rapid N-Boc Protection using BOC-ON

This method is advantageous for its speed and the ease of removing the oxime byproduct.[11][12]

Materials:

-

Amino Acid

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)

-

Triethylamine (Et₃N)

-

Solvent: 1,4-Dioxane and Water

-

5% aqueous Citric Acid

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1.0 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane/water (approx. 1.2 mL per mmol of amino acid).[11]

-

At room temperature, add BOC-ON (1.1 equiv.) while stirring. The mixture should become homogeneous within an hour.[11]

-

Continue stirring for a total of 2 hours.[11]

-

Dilute the mixture with water (approx. 1.5 mL per mmol of amino acid).[11]

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.[11]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[11]

-

Combine the final organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to obtain the crude Boc-amino acid.[11]

-

The product can be further purified by recrystallization if necessary.[11]

Protocol 3: Catalyst-Free N-Boc Protection in Water

This protocol is an environmentally friendly alternative that proceeds rapidly and often in high yield without the need for an acid or base catalyst.[9][10][13]

Materials:

-

Amine or Amino Acid Ester

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water and Acetone

-

Dichloromethane (DCM) for extraction (if needed)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-